N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
Brand Name: Vulcanchem
CAS No.: 355824-85-0
VCID: VC2209246
InChI: InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20)
SMILES: CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide

CAS No.: 355824-85-0

Cat. No.: VC2209246

Molecular Formula: C16H19N5

Molecular Weight: 281.36 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide - 355824-85-0

Specification

CAS No. 355824-85-0
Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
IUPAC Name N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide
Standard InChI InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20)
Standard InChI Key WUZSHWPKXOJSKX-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C
SMILES CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide possesses a complex molecular structure featuring multiple nitrogen atoms in different chemical environments. The compound has a molecular formula of C16H19N5 with a calculated molar mass of 281.36 g/mol . The structure integrates a 4,6-dimethylpyrimidine ring system with a partially saturated quinoline moiety (3,4-dihydroquinoline) through a carboximidamide linkage, creating a molecule with multiple potential binding sites for biological interactions.

Physical and Chemical Properties

The physical and chemical properties of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide influence its behavior in biological systems and its potential pharmaceutical applications. From a safety perspective, the compound is classified as an irritant, which is an important consideration for handling and potential therapeutic development . The compound's heterocyclic nature suggests specific spectroscopic characteristics that would be useful for identification and purity assessment, including characteristic patterns in UV spectroscopy and nuclear magnetic resonance (NMR) analysis.

PropertyValueReference
Chemical NameN-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
CAS Number355824-85-0
Molecular FormulaC16H19N5
Molar Mass281.36 g/mol
Hazard ClassificationIRRITANT
Core Structural ComponentsPyrimidine ring, Dihydroquinoline moiety, Carboximidamide linkage

Biological Activities and Mechanisms

Anti-inflammatory Properties

In addition to its anti-cancer activity, N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide may possess anti-inflammatory properties. This dual activity profile is particularly interesting from a therapeutic perspective, as inflammation often plays a significant role in cancer development and progression. The compound's ability to potentially address both aspects could provide advantages in certain therapeutic contexts, particularly for inflammation-associated malignancies where a multi-targeted approach might be beneficial.

Molecular Interactions

Interaction studies focusing on how N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide interacts with various biomolecules provide insights into its mechanism of action. Preliminary findings suggest that the compound may bind to specific receptors or enzymes involved in cell signaling pathways. These interactions could elucidate its mechanism of action and help identify potential side effects or synergies with other therapeutic agents. The compound's unique structural features, including multiple nitrogen atoms and aromatic systems, create a distinctive electronic profile that likely influences its binding specificity and affinity for biological targets.

Structure-Activity Relationships

Comparative Structural Analysis

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide shares structural similarities with several other bioactive compounds. This comparative analysis provides valuable insights into structure-activity relationships and guides the development of related molecules with potentially enhanced properties. Table 2 presents a comparison with structurally related compounds:

CompoundMolecular FormulaKey Structural FeaturesRelationship to Target Compound
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamideC16H19N5Pyrimidine ring, Dihydroquinoline moiety, Carboximidamide linkageTarget compound
1-(4,6-Dimethylpyrimidin-2-yl)guanidineC7H11N5Similar pyrimidine structure; guanidine activityShares dimethylpyrimidine moiety
3-(4-Methylpyridin-2-yl)-1(2H)-quinolinoneC15H14N2OContains quinolinone structure; different nitrogen positioningSimilar quinoline-based framework
N-(Pyridin-2-yl)carboximidamideC7H9N3Simple structure; lacks complex quinoline frameworkShares carboximidamide functionality
2-(Thioxo/Oxo)quinoline-4,6-dimethyl pyrimidinyl hydrazonesVariableCombines quinoline and dimethylpyrimidine with hydrazone linkageSimilar core structures with different linkage

Critical Structural Elements

Analysis of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide and related compounds reveals several critical structural elements that likely contribute to its biological activities:

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